(6-Bromopyridin-2-yl)methanamine hydrochloride (6-Bromopyridin-2-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 914947-26-5
VCID: VC0151869
InChI: InChI=1S/C6H7BrN2.ClH/c7-6-3-1-2-5(4-8)9-6;/h1-3H,4,8H2;1H
SMILES: C1=CC(=NC(=C1)Br)CN.Cl
Molecular Formula: C6H8BrClN2
Molecular Weight: 223.498

(6-Bromopyridin-2-yl)methanamine hydrochloride

CAS No.: 914947-26-5

Cat. No.: VC0151869

Molecular Formula: C6H8BrClN2

Molecular Weight: 223.498

* For research use only. Not for human or veterinary use.

(6-Bromopyridin-2-yl)methanamine hydrochloride - 914947-26-5

Specification

CAS No. 914947-26-5
Molecular Formula C6H8BrClN2
Molecular Weight 223.498
IUPAC Name (6-bromopyridin-2-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C6H7BrN2.ClH/c7-6-3-1-2-5(4-8)9-6;/h1-3H,4,8H2;1H
Standard InChI Key BUAPFSNXCMLJJP-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1)Br)CN.Cl

Introduction

Chemical Identity and Structure

(6-Bromopyridin-2-yl)methanamine hydrochloride is a halogenated pyridine derivative with an aminomethyl group at the 2-position and a bromine atom at the 6-position. The compound exists as the hydrochloride salt of the free base (6-Bromopyridin-2-yl)methanamine.

Basic Identifiers

PropertyValue
CAS Number914947-26-5
Molecular FormulaC₆H₈BrClN₂
Molecular Weight223.498 g/mol
IUPAC Name(6-bromopyridin-2-yl)methanamine hydrochloride
Common Synonyms6-Bromo-2-pyridinemethanamine hydrochloride, (6-Bromo-2-pyridyl)methanamine hydrochloride, C-(6-Bromo-pyridin-2-yl)-methylamine hydrochloride

The compound features a pyridine ring with a bromine substituent and an aminomethyl group, forming a salt with hydrochloric acid. This structure contributes to its utility as a building block in organic synthesis and pharmaceutical development .

Structural Representations

The structural identity of the compound can be represented using various chemical notation systems:

Notation TypeRepresentation
InChIInChI=1/C6H7BrN2.ClH/c7-6-3-1-2-5(4-8)9-6;/h1-3H,4,8H2;1H
SMILESC1=CC(=NC(=C1)Br)CN.Cl

The parent free base, (6-Bromopyridin-2-yl)methanamine, has the molecular formula C₆H₇BrN₂ and a molecular weight of 187.037 g/mol .

Physical and Chemical Properties

The physical and chemical properties of (6-Bromopyridin-2-yl)methanamine hydrochloride significantly influence its handling, storage, and applications in research and synthesis.

Physical Properties

PropertyValue
AppearanceWhite to off-white crystalline powder
Molecular Weight223.498 g/mol
Storage ConditionsUnder inert gas (nitrogen or argon) at 2-8°C
Melting PointNot widely reported in available literature

The free base, (6-Bromopyridin-2-yl)methanamine, exhibits the following properties that may inform understanding of the hydrochloride salt's behavior:

PropertyValue
Density1.6±0.1 g/cm³
Boiling Point266.9±25.0 °C at 760 mmHg
Flash Point115.2±23.2 °C
Index of Refraction1.597
Vapor Pressure0.0±0.5 mmHg at 25°C

These physical characteristics are important considerations for laboratory handling and experimental design .

Chemical Characteristics

PropertyValue
LogP (free base)0.40
PSA (free base)38.91000
SolubilitySoluble in polar solvents including water and alcohols
StabilityRequires storage under inert gas and refrigeration

The compound contains multiple functional groups that contribute to its reactivity:

  • A bromine at the 6-position of the pyridine ring, which serves as a site for coupling reactions

  • A primary amine group that can participate in various transformations

  • A pyridine nitrogen that can function as a nucleophile or hydrogen bond acceptor

Synthesis and Preparation

The synthesis of (6-Bromopyridin-2-yl)methanamine hydrochloride typically involves multiple steps, beginning with appropriately substituted pyridine derivatives.

General Synthetic Route

The most common synthetic pathway involves:

  • Starting with 2-bromo-6-methylpyridine or similar precursors

  • Functionalization of the methyl group to introduce the amine functionality

  • Formation of the hydrochloride salt

The synthesis typically proceeds through bromination of pyridine derivatives followed by amination reactions. The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.

Applications and Research Findings

(6-Bromopyridin-2-yl)methanamine hydrochloride serves as a versatile building block with significant applications in organic synthesis and pharmaceutical research.

Role in Organic Synthesis

The compound functions primarily as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical chemistry. Its unique structure allows for various chemical transformations, making it a valuable building block in drug development .

Key applications include:

  • Scaffold for heterocyclic compound synthesis

  • Building block for medicinal chemistry libraries

  • Precursor for the development of specialized ligands

  • Component in the synthesis of biological probes

Pharmaceutical Research Applications

Research involving (6-bromopyridin-2-yl)methanamine hydrochloride is notable in pharmaceutical development:

  • The compound has been utilized in the synthesis of 2-oxoquinoline derivatives as dual Pim and mTORC protein kinase inhibitors, which show potential in cancer treatment.

  • It is categorized as part of the "Protein Degrader Building Blocks" family, suggesting its importance in targeted protein degradation research—an emerging area in drug discovery .

  • While specific studies on (6-bromopyridin-2-yl)methanamine hydrochloride are relatively limited in the publicly available literature, related brominated pyridine derivatives have demonstrated promising biological activities, including antimicrobial and neuroprotective effects.

The compound's utility in these applications stems from its reactivity profile, which enables selective functionalization and derivatization in complex molecular scaffolds.

ClassificationDetails
Hazard SymbolsT - Toxic
Risk Codes25 - Toxic if swallowed
Safety Recommendations45 - In case of accident or if you feel unwell, seek medical advice immediately (show the label whenever possible)

The compound is classified as a hazardous substance with specific handling precautions required for laboratory use .

QuantityRepresentative Price (€)
250mg38.00
1g100.00
5g358.00
10g693.00

These prices are representative and may vary based on supplier, purity specifications, and order volume .

Related Compounds

Understanding the structural relationships between (6-Bromopyridin-2-yl)methanamine hydrochloride and similar compounds provides context for its chemical behavior and applications.

Structural Analogs

Several compounds share structural similarities with (6-Bromopyridin-2-yl)methanamine hydrochloride:

CompoundCAS NumberStructural Relationship
(5-Bromopyridin-2-yl)methanamine hydrochloride1241911-26-1Positional isomer (bromine at 5-position)
(6-Bromopyridin-2-yl)methanamine188637-63-0Free base form
2-Bromo-6-methylpyridine5315-25-3Potential synthetic precursor
1-(6-Bromo-3-chloro-5-methylpyridin-2-yl)methanamine hydrochlorideNot providedMore heavily substituted analog

These structural relatives often exhibit similar reactivity patterns but may display different biological activities and physicochemical properties .

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